molecular formula C30H28ClN5 B11224569 4-(4-benzylpiperazin-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-benzylpiperazin-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11224569
M. Wt: 494.0 g/mol
InChI Key: IHQAQQOHRBUVKD-UHFFFAOYSA-N
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Description

1-BENZYL-4-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-4-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been reported for the efficient production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-4-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-4-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZINE is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit protein kinase B with high potency and specificity sets it apart from other similar compounds .

Properties

Molecular Formula

C30H28ClN5

Molecular Weight

494.0 g/mol

IUPAC Name

4-(4-benzylpiperazin-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C30H28ClN5/c1-22-12-13-25(18-27(22)31)36-20-26(24-10-6-3-7-11-24)28-29(32-21-33-30(28)36)35-16-14-34(15-17-35)19-23-8-4-2-5-9-23/h2-13,18,20-21H,14-17,19H2,1H3

InChI Key

IHQAQQOHRBUVKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)CC5=CC=CC=C5)C6=CC=CC=C6)Cl

Origin of Product

United States

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